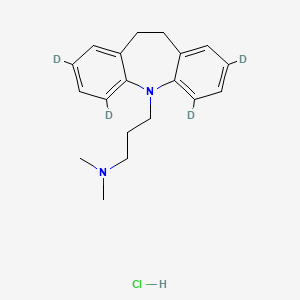
盐酸去甲丙咪嗪-2,4,6,8-d4
描述
Imipramine-2,4,6,8-d4 Hydrochloride is a deuterated version of Imipramine Hydrochloride . Imipramine Hydrochloride is a tricyclic antidepressant (TCA) used for the treatment of depression and enuresis . It is also known to increase the activity of a chemical called serotonin in the brain .
Molecular Structure Analysis
The molecular formula of Imipramine-2,4,6,8-d4 Hydrochloride is C19H21ClD4N2 . The average mass is 320.893 Da . More detailed structural information may be available in specialized chemical databases or literature.Physical and Chemical Properties Analysis
Imipramine-2,4,6,8-d4 Hydrochloride is a crystalline solid with a melting point of 174-175°C . It is slightly soluble in chloroform and methanol . It should be stored at -20°C .科学研究应用
盐酸去甲丙咪嗪在精神病学研究中的作用
盐酸去甲丙咪嗪在精神病学研究中发挥了重要作用,尤其是在理解受试者对药物的反应性方面。研究探索了它激活精神分裂症患者的精神病过程,而不会显着改变正常人和神经症患者的精神状态。这为操纵精神病过程和揭示诊断亚组之间的差异提供了一种工具,有助于更深入地理解精神病过程 (Gershon 等,1962)。
在分析技术中的应用
盐酸去甲丙咪嗪-2,4,6,8-d4 在科学研究中的一个新应用是明显用于估计转化为去甲丙咪嗪的去甲丙咪嗪分数。这是通过稳定同位素共给药技术证明的,从而更准确地了解药物的代谢途径 (Sasaki 等,1990)。
光谱和理论研究
盐酸去甲丙咪嗪一直是详细光谱和理论研究的主题。这些研究调查了它的分子结构、分子静电势、自然键轨道分析以及它的线性和非线性光学性质。这项研究提供了对药物化学性质和行为的关键见解 (Sagdinc 等,2018)。
盐酸去甲丙咪嗪在生化研究中的应用
已经研究了盐酸去甲丙咪嗪与双子表面活性剂的相互作用,以了解这种两亲性药物的生化行为。通过电导测量评估的这些相互作用提供了药物与细胞膜相互作用的见解,以及在药物递送系统中的潜在应用 (Rub 等,2014)。
了解药物代谢
已经对去甲丙咪嗪的代谢途径进行了大量研究,包括对其去甲基化过程的研究。这些研究对于理解去甲丙咪嗪的药代动力学至关重要,这对于优化其治疗效果至关重要 (Michaelis & Stille, 1968)。
安全和危害
作用机制
Target of Action
Imipramine-2,4,6,8-d4 Hydrochloride primarily targets the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, enhancing neurotransmission .
Mode of Action
Imipramine-2,4,6,8-d4 Hydrochloride interacts with its targets by binding to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter. This binding reduces the reuptake of norepinephrine and serotonin by neurons, leading to an increased concentration of these neurotransmitters in the synaptic cleft .
Biochemical Pathways
The increased concentration of norepinephrine and serotonin in the synaptic cleft potentiates adrenergic synapses . This potentiation affects various biochemical pathways, leading to changes in mood and arousal . Imipramine-2,4,6,8-d4 Hydrochloride also blocks histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of Imipramine-2,4,6,8-d4 Hydrochloride’s action include an increased concentration of norepinephrine and serotonin in the synaptic cleft, leading to enhanced neurotransmission . This enhancement results in a positive effect on mood in depressed individuals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Imipramine-2,4,6,8-d4 Hydrochloride. For instance, the presence of other drugs that increase serotonin can increase the risk of a very serious condition called serotonin syndrome/toxicity . Therefore, it is crucial to consider the patient’s overall medication regimen and health status when administering this compound .
生化分析
Biochemical Properties
Imipramine-2,4,6,8-d4 Hydrochloride interacts with various enzymes and proteins. It is a potent inhibitor of serotonin and norepinephrine reuptake . This means that it binds to the serotonin and norepinephrine transporters, preventing these neurotransmitters from being taken back up into the neurons that released them. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their effects .
Cellular Effects
Imipramine-2,4,6,8-d4 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by modulating the levels of serotonin and norepinephrine, which are key neurotransmitters involved in mood regulation .
Molecular Mechanism
The molecular mechanism of action of Imipramine-2,4,6,8-d4 Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the serotonin and norepinephrine transporters, inhibiting their function . This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their effects .
Dosage Effects in Animal Models
The effects of Imipramine-2,4,6,8-d4 Hydrochloride vary with different dosages in animal models
Metabolic Pathways
Imipramine-2,4,6,8-d4 Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
Imipramine-2,4,6,8-d4 Hydrochloride is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and may have effects on its localization or accumulation
属性
IUPAC Name |
N,N-dimethyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H/i3D,4D,10D,11D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZXIYZZBJDEEP-PTAOTMHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCN(C)C)[2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662037 | |
| Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61361-33-9 | |
| Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


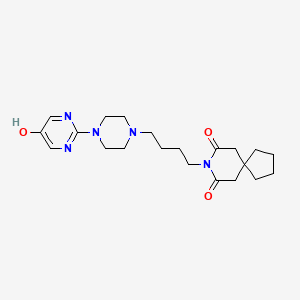

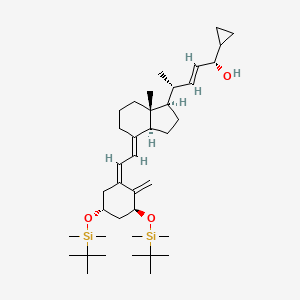
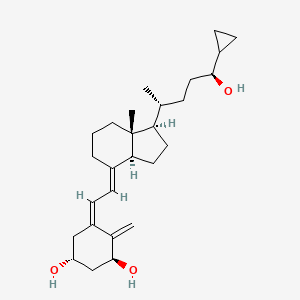
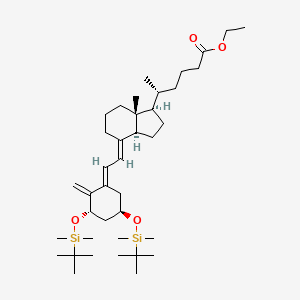
![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)


![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)
